molecular formula C9H10N2O4 B2567349 Methyl 3-amino-4-methyl-2-nitrobenzoate CAS No. 1824056-12-3

Methyl 3-amino-4-methyl-2-nitrobenzoate

Cat. No.: B2567349
CAS No.: 1824056-12-3
M. Wt: 210.189
InChI Key: IPSNQXHOVBTJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-4-methyl-2-nitrobenzoate is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzoic acid and is characterized by the presence of amino, nitro, and ester functional groups

Scientific Research Applications

Methyl 3-amino-4-methyl-2-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

“Methyl 3-amino-4-methyl-2-nitrobenzoate” is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be used to avoid contact with skin and eyes, and dust formation should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-methyl-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by the reduction of the nitro group to an amino group. The methylation of the carboxylic acid group is achieved using methanol in the presence of an acid catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step in the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-4-methyl-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides, in the presence of a base.

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed:

    Reduction: Methyl 3-amino-4-methylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Methyl 3-amino-4-carboxybenzoate.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-methyl-2-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The amino group can form hydrogen bonds with biological macromolecules, influencing their function and activity .

Properties

IUPAC Name

methyl 3-amino-4-methyl-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-3-4-6(9(12)15-2)8(7(5)10)11(13)14/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSNQXHOVBTJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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